Erythromycin/sulfisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

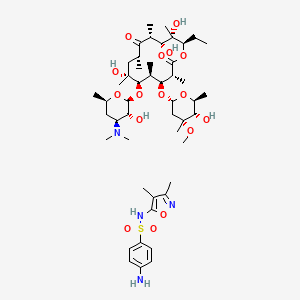

Structure

2D Structure

Properties

CAS No. |

83047-45-4 |

|---|---|

Molecular Formula |

C48H80N4O16S |

Molecular Weight |

1001.2 g/mol |

IUPAC Name |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C11H13N3O3S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-6,14H,12H2,1-2H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

LUDXWSVNRXAANN-YZPBMOCRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of Erythromycin and Sulfisoxazole in Bacterial Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge of antimicrobial resistance necessitates a profound understanding of the molecular interactions between antibiotics and their bacterial targets. This technical guide provides a comprehensive exploration of the molecular targets of two widely used antimicrobial agents, erythromycin (B1671065) and sulfisoxazole (B1682709), with a focus on their inhibitory effects on bacterial protein synthesis and related metabolic pathways. Erythromycin, a macrolide antibiotic, directly impedes protein synthesis by targeting the bacterial ribosome. In contrast, sulfisoxazole, a sulfonamide, disrupts a crucial metabolic pathway essential for the synthesis of nucleic acids and amino acids. This document delves into the specific molecular interactions, presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for studying these mechanisms, offering a valuable resource for researchers in microbiology, pharmacology, and drug development.

Erythromycin: Targeting the Bacterial Ribosome to Inhibit Protein Synthesis

Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This selective toxicity arises from structural differences between bacterial (70S) and mammalian (80S) ribosomes.

Molecular Target and Mechanism of Action

The primary molecular target of erythromycin is the 23S ribosomal RNA (rRNA) component of the 50S ribosomal subunit.[4] Specifically, erythromycin binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5] By physically obstructing this tunnel, erythromycin stalls the elongation phase of protein synthesis.[2][3] This blockage prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, leading to the premature dissociation of the incomplete polypeptide chain.[2]

Key interactions between erythromycin and the 23S rRNA involve specific nucleotides. Adenine 2058 and Adenine 2059 in domain V of the 23S rRNA are critical for erythromycin binding.[4] Modification of these residues, for instance through methylation by Erm methyltransferases, can confer resistance to macrolides.[6]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of erythromycin is quantified by its binding affinity (dissociation constant, Kd) to the ribosome and its concentration required to inhibit protein synthesis by 50% (IC50). These values can vary between different bacterial species.

| Antibiotic | Bacterial Species | Parameter | Value | Reference |

| Erythromycin | Escherichia coli | Kd | 1.0 x 10⁻⁸ M | |

| Erythromycin | Staphylococcus aureus | IC50 (Protein Synthesis) | Identical to IC50 for 50S subunit assembly | [7][8] |

| Erythromycin | Streptococcus pneumoniae | - | Reduced affinity in resistant strains | [6] |

Sulfisoxazole: Inhibiting Folate Biosynthesis

Sulfisoxazole belongs to the sulfonamide class of antibiotics and functions by inhibiting a critical enzyme in the bacterial folate biosynthesis pathway.[9][10] Unlike bacteria, humans obtain folate from their diet, making this pathway an excellent target for selective antimicrobial therapy.

Molecular Target and Mechanism of Action

The molecular target of sulfisoxazole is dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[9][10] This is an essential step in the de novo synthesis of folic acid.

Sulfisoxazole is a structural analog of pABA and acts as a competitive inhibitor of DHPS.[10] It competes with pABA for the active site of the enzyme, and when sulfisoxazole binds, it prevents the formation of dihydropteroate, thereby halting the folate synthesis pathway.[11] The depletion of folate precursors inhibits the synthesis of essential metabolites, including purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth.

Quantitative Data: Inhibition Constants

The inhibitory potency of sulfisoxazole against DHPS is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Antibiotic | Bacterial Species | Enzyme | Parameter | Value | Reference |

| Sulfisoxazole | Escherichia coli | DHPS | - | High-level resistance can be mediated by sul2 gene | [12] |

| Sulfamethoxazole | Mycobacterium tuberculosis | DHPS | - | Active against M. tuberculosis | [13] |

| Sulfamethoxazole | Haemophilus influenzae | Folate Pathway | - | Deregulation of protein synthesis observed | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and mechanisms of action of erythromycin and sulfisoxazole.

Ribosome Isolation from E. coli

This protocol describes the isolation of 70S ribosomes from E. coli for use in binding and in vitro translation assays.[1][15][16]

Materials:

-

E. coli cells (e.g., MRE600 strain, which is RNase I deficient)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 2 mM DTT)

-

Sucrose (B13894) solutions (10% and 30% w/v in lysis buffer)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Grow E. coli cells to mid-log phase (OD600 ≈ 0.6).

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells using a French press or sonication.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

Layer the supernatant onto a 30% sucrose cushion in lysis buffer.

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours at 4°C.

-

Gently wash the ribosome pellet with lysis buffer.

-

Resuspend the pellet in a minimal volume of lysis buffer.

-

Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit ≈ 23 pmol of 70S ribosomes).

-

Aliquot and store the purified ribosomes at -80°C.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the inhibitory effect of a compound on protein synthesis using a cell-free transcription-translation system and a reporter gene, such as luciferase.[17][18][19][20][21][22]

Materials:

-

E. coli S30 extract system for coupled in vitro transcription-translation

-

Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under a suitable promoter (e.g., T7)

-

Amino acid mixture

-

Erythromycin stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a master mix containing the S30 extract, buffer, amino acids, and plasmid DNA.

-

Aliquot the master mix into a 96-well plate.

-

Add serial dilutions of erythromycin to the wells. Include a no-drug control.

-

Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each erythromycin concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the erythromycin concentration to determine the IC50 value.

Coupled Spectrophotometric Assay for DHPS Inhibition

This continuous assay measures the activity of DHPS by coupling its reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[23][24][25][26][27]

Materials:

-

Purified DHPS and DHFR enzymes

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (pABA)

-

NADPH

-

Sulfisoxazole stock solution

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.6)

-

UV-visible spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, DHFR, and NADPH.

-

Add serial dilutions of sulfisoxazole to the reaction mixtures. Include a no-inhibitor control.

-

Add DHPS to each reaction and pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrates, DHPPP and pABA.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each sulfisoxazole concentration from the linear portion of the absorbance versus time plot.

-

Determine the IC50 and/or Ki value for sulfisoxazole.

Fluorescence Polarization Assay for Macrolide-Ribosome Binding

This homogeneous assay measures the binding of a fluorescently labeled macrolide to the ribosome by detecting changes in the polarization of emitted light.[19][28][29][30]

Materials:

-

Purified 70S ribosomes

-

Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)

-

Unlabeled erythromycin or other competitor compounds

-

Binding buffer (e.g., 20 mM HEPES pH 7.6, 6 mM Mg(OAc)2, 150 mM NH4Cl, 2 mM DTT)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the fluorescently labeled erythromycin in binding buffer.

-

Add a fixed concentration of ribosomes to each dilution in a black 96-well plate.

-

Incubate at room temperature for 30 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization of each well.

-

For competition assays, incubate a fixed concentration of ribosomes and fluorescently labeled erythromycin with serial dilutions of unlabeled competitor.

-

Measure the decrease in fluorescence polarization as the labeled probe is displaced by the competitor.

-

Calculate the Kd for the fluorescent probe and the Ki for the competitor compounds.

Ribosome Profiling

Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[7][17][31][32][33][34]

Materials:

-

Bacterial culture

-

Translation inhibitor (optional, e.g., chloramphenicol)

-

Lysis buffer

-

RNase I

-

Sucrose gradient solutions

-

RNA extraction and library preparation kits

-

Next-generation sequencer

Procedure:

-

Treat the bacterial culture with a translation inhibitor (optional) to arrest ribosomes.

-

Rapidly harvest and lyse the cells.

-

Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

-

Isolate monosomes by sucrose gradient centrifugation.

-

Extract the ribosome-protected mRNA fragments (footprints).

-

Prepare a cDNA library from the footprints.

-

Sequence the library using a next-generation sequencer.

-

Align the sequencing reads to the bacterial genome to map the positions of the ribosomes.

Conclusion

This technical guide has provided a detailed overview of the molecular targets and mechanisms of action of erythromycin and sulfisoxazole. Erythromycin directly inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Sulfisoxazole acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the essential folate biosynthesis pathway. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to further investigate these and other antimicrobial agents. A thorough understanding of these molecular interactions is paramount for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. Ribosome purification from Escherichia coli by ultracentrifugation | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INDUCIBLE RESISTANCE TO ERYTHROMYCIN IN STAPHYLOCOCCUS AUREUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 50S ribosomal subunit synthesis and translation are equivalent targets for erythromycin inhibition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 50S ribosomal subunit synthesis and translation are equivalent targets for erythromycin inhibition in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 10. toku-e.com [toku-e.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Sulfonamide Resistance in Haemophilus influenzae Mediated by Acquisition of sul2 or a Short Insertion in Chromosomal folP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfamethoxazole enhances the antimycobacterial activity of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies towards a better understanding of antibiotic action: folate pathway inhibition in Haemophilus influenzae as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]

- 22. youtube.com [youtube.com]

- 23. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A fluorescence-based screen for ribosome binding antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 34. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Combination: A Technical History of Erythromycin/Sulfisoxazole Therapy

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Trajectory, Mechanistic Synergy, and Clinical Application of the Erythromycin (B1671065) and Sulfisoxazole (B1682709) Combination.

The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide, represents a notable chapter in the history of pediatric infectious disease management. Marketed primarily under the brand name Pediazole®, this fixed-dose combination was a mainstay for the treatment of acute otitis media (AOM) in children for several decades.[1][2] This technical guide delves into the historical development, mechanistic rationale, clinical evaluation, and eventual decline of this once-prominent therapeutic agent.

Genesis of a Combination: Rationale and Early Development

The development of the erythromycin/sulfisoxazole combination was driven by the evolving etiological landscape of pediatric acute otitis media, particularly the emergence of β-lactamase-producing strains of Haemophilus influenzae.[3] Erythromycin demonstrated activity against Gram-positive organisms like Streptococcus pneumoniae, a common causative agent of AOM. However, its coverage against H. influenzae was less reliable. Conversely, sulfisoxazole was effective against many strains of H. influenzae but had gaps in its coverage of S. pneumoniae.

The combination of these two agents was predicated on the principle of antimicrobial synergy, aiming to provide broad-spectrum coverage against the most common pathogens responsible for pediatric ear infections. This synergistic interaction results in a lowering of the minimal inhibitory concentration (MIC) of each individual antibacterial agent. The development was spearheaded by Ross Laboratories, with the product becoming a widely prescribed treatment for AOM in children.[4]

Mechanism of Synergistic Action

The synergistic effect of the this compound combination stems from the distinct and complementary mechanisms of action of its components. Erythromycin inhibits bacterial protein synthesis, while sulfisoxazole targets folic acid synthesis, a critical metabolic pathway for bacterial growth.

-

Erythromycin: This macrolide antibiotic binds to the 50S subunit of the bacterial ribosome, which interferes with aminoacyl translocation and ultimately halts protein synthesis.[4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.

-

Sulfisoxazole: As a sulfonamide, sulfisoxazole is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid. Without folic acid, bacteria cannot synthesize nucleic acids and other essential cellular components, leading to the cessation of growth and replication.

The combination of these two bacteriostatic agents creates a powerful synergistic effect. By simultaneously targeting two independent and essential bacterial metabolic pathways, the combination can be effective against a broader range of pathogens and potentially reduce the development of resistance.

Pharmacokinetic Profile

The pharmacokinetic properties of the erythromycin and sulfisoxazole combination were studied to ensure adequate systemic exposure for therapeutic efficacy. The combination was typically administered as an oral suspension, particularly for pediatric use.

| Parameter | Erythromycin Ethylsuccinate | Sulfisoxazole Acetyl |

| Absorption | Readily and reliably absorbed, with higher serum concentrations when given with food.[5] | Rapidly and completely absorbed, primarily in the small intestine.[5] |

| Protein Binding | Largely bound to plasma proteins.[5] | Information not available |

| Distribution | Diffuses readily into most body fluids.[5] | Information not available |

| Metabolism | Primarily metabolized in the liver. | Information not available |

| Excretion | Excreted in the bile.[5] | Information not available |

Clinical Efficacy: Key Studies

The clinical utility of the this compound combination was primarily evaluated in the context of acute otitis media in children. Several clinical trials compared its efficacy to other commonly prescribed antibiotics of the era.

Comparative Trial vs. Amoxicillin (B794)

A significant double-blind, multiple-dose comparative study evaluated the efficacy of this compound against amoxicillin for the treatment of AOM in children.[6]

Experimental Protocol:

-

Study Design: Double-blind, randomized, comparative clinical trial.

-

Patient Population: 145 children with acute otitis media.

-

Treatment Arms:

-

This compound (Pediazole) oral suspension.

-

Amoxicillin oral suspension.

-

-

Dosage: Not specified in the abstract.

-

Duration of Therapy: 10 days.

-

Primary Outcome: Cure rates at 10 to 14 days based on otoscopic and tympanometric results.

Results:

| Organism/Outcome | Amoxicillin Cure Rate | This compound Cure Rate |

| All Organisms | 83% (63/72) | 89% (65/73) |

| Haemophilus species | 84% (26/31) | 83% (20/14) |

| Ampicillin-resistant Haemophilus | 100% (1/1) | 88% (7/8) |

| Streptococcus pneumoniae | 82% (29/35) | 98% (39/40) |

| Clinical Recurrence (S. pneumoniae) | 66% (8/12) | 33% (3/9) |

| Middle Ear Effusion (Days 10-14) | 38% (27/72) | 48% (35/73) |

| Middle Ear Effusion (Day 28) | 10% (7/71) | 16% (11/70) |

Data extracted from Rodriguez et al., 1985.[6]

Comparative Trial vs. Amoxicillin/Clavulanic Acid

A prospective, randomized, open-label study compared the efficacy and safety of this compound to amoxicillin/clavulanic acid in young children with AOM.[3]

Experimental Protocol:

-

Study Design: Prospective, randomized, open-label clinical trial.

-

Patient Population: 111 young children with otitis media.

-

Treatment Arms:

-

This compound (Pediazole): 50 mg/kg/day in 3 divided doses.

-

Amoxicillin/clavulanic acid: 40 mg/kg/day in 3 or 4 divided doses.

-

-

Duration of Therapy: 10 days.

-

Primary Outcome: Efficacy and safety evaluation.

Results: The study concluded that there was no statistically significant difference in efficacy between the two treatment groups.[3]

In Vitro Synergy Studies

The synergistic activity of erythromycin and sulfisoxazole has been a key aspect of its therapeutic rationale. While specific historical data from the initial development is scarce, the principles of in vitro synergy testing provide a framework for understanding how this was likely evaluated.

Experimental Protocols for Synergy Testing:

-

Checkerboard Assay: This method involves a two-dimensional titration of both antibiotics in a microtiter plate. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the degree of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.[7][8]

-

Time-Kill Assay: This dynamic method measures the rate of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is demonstrated by a significant increase in the rate and extent of killing with the combination compared to the most active single agent.

Decline and Discontinuation

Despite its widespread use, the this compound combination has been largely discontinued (B1498344) in the United States and other regions.[1][9] Several factors contributed to its decline:

-

Adverse Effects: The combination was associated with a range of side effects, including gastrointestinal disturbances (nausea, vomiting, diarrhea) and the potential for more severe reactions such as skin rashes.[10]

-

Emergence of Newer Agents: The development of newer classes of antibiotics with improved safety profiles, more convenient dosing schedules, and potentially better efficacy against resistant strains led to a shift in prescribing practices.

-

Evolving Resistance Patterns: As with many antibiotics, bacterial resistance to both macrolides and sulfonamides has increased over time, diminishing the empirical effectiveness of the combination.

According to the FDA, the discontinuation of Pediazole was not due to safety or efficacy concerns at the time.[1]

Conclusion

The historical development of the this compound combination therapy provides a valuable case study in rational drug combination to address specific clinical needs. Its synergistic mechanism of action offered a broad spectrum of coverage for pediatric acute otitis media in an era of emerging antibiotic resistance. While the combination has been largely superseded by newer agents, its story underscores the dynamic interplay between evolving microbiology, clinical evidence, and the continuous search for improved therapeutic options in infectious disease management. The principles of synergy and combination therapy explored during its development remain highly relevant in the ongoing battle against antimicrobial resistance.

References

- 1. goodrx.com [goodrx.com]

- 2. This compound SUSPENSION - ORAL (Pediazole) side effects, medical uses, and drug interactions. [medicinenet.com]

- 3. [Acute otitis media in children: a randomized and open clinical trial of the efficacy of 2 major antibiotics (erythromycin ethylsuccinate/acetyl sulfafurazole vs amoxicillin/clavulanic acid)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pediazole (Erythromycin and Sulfisoxazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. ERYTHROMYCIN ETHYLSUCCINATE AND SULFISOXAZOLE ACETYL FOR ORAL SUSPENSION, USP [dailymed.nlm.nih.gov]

- 6. Erythromycin-sulfisoxazole vs amoxicillin in the treatment of acute otitis media in children. A double-blind, multiple-dose comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. UpToDate 2018 [doctorabad.com]

- 10. Erythromycin and Sulfisoxazole: MedlinePlus Drug Information [medlineplus.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Erythromycin Ethylsuccinate and Sulfisoxazole Acetyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability characteristics of two important pharmaceutical compounds: erythromycin (B1671065) ethylsuccinate and sulfisoxazole (B1682709) acetyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and quality control.

Introduction

Erythromycin ethylsuccinate and sulfisoxazole acetyl are often used in combination for the treatment of bacterial infections, particularly in pediatric populations. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis, while sulfisoxazole is a sulfonamide that blocks the synthesis of folic acid in bacteria. The ethylsuccinate and acetyl ester forms of these drugs are utilized to improve their palatability and pharmacokinetic profiles. A thorough understanding of their chemical properties and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Chemical Properties

The fundamental chemical and physical properties of erythromycin ethylsuccinate and sulfisoxazole acetyl are summarized below. These properties are critical for predicting their behavior in various formulation and physiological environments.

Erythromycin Ethylsuccinate

Erythromycin ethylsuccinate is the 2'-ethylsuccinate ester of erythromycin A. It is a white or slightly yellow, crystalline powder that is practically odorless and tasteless.[1]

Table 1: Chemical and Physical Properties of Erythromycin Ethylsuccinate

| Property | Value |

| Molecular Formula | C₄₃H₇₅NO₁₆ |

| Molecular Weight | 862.06 g/mol [2] |

| Appearance | White to slightly yellow crystalline solid[1] |

| Melting Point | 219-224 °C[2] |

| pKa | 13.09 ± 0.70 (Predicted)[2] |

| Solubility | |

| In Water | Insoluble[3] |

| In Ethanol | Readily soluble[3] |

| In Acetone | Readily soluble[3] |

| In Chloroform | Readily soluble[3] |

| In Diethyl Ether | Slightly soluble[3] |

Sulfisoxazole Acetyl

Sulfisoxazole acetyl is the N1-acetyl derivative of sulfisoxazole. It is a white or slightly yellow, crystalline powder.[4] It is designed as a prodrug to be hydrolyzed in the gastrointestinal tract to the active sulfisoxazole.[5]

Table 2: Chemical and Physical Properties of Sulfisoxazole Acetyl

| Property | Value |

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 309.34 g/mol [5] |

| Appearance | White or slightly yellow crystalline powder[4] |

| Melting Point | 192-195 °C[5] |

| pKa | Not directly available, pKa of parent sulfisoxazole is 5.0[4] |

| Solubility | |

| In Water | Practically insoluble[4] |

| In Ethanol (95%) | 5.7 mg/mL at 25°C |

| In Methanol | 4.93 mg/mL at 25°C |

| In Chloroform | 29.0 mg/mL at 25°C |

| In DMSO | 250 mg/mL[6] |

Stability Profile

The stability of active pharmaceutical ingredients is a critical factor that influences their shelf-life, therapeutic efficacy, and safety.

Erythromycin Ethylsuccinate

The most significant stability concern for erythromycin A and its esters is their rapid degradation in acidic aqueous solutions.[3][7] This instability is a major challenge for oral formulations, as the drug can be inactivated in the stomach.

Contrary to the long-held belief that anhydroerythromycin A is the primary degradation product, detailed kinetic studies have shown that the actual degradation pathway involves the slow loss of the cladinose (B132029) sugar from the erythromycin molecule.[3][7] The formation of anhydroerythromycin A and erythromycin A enol ether are reversible reactions and these compounds act as inactive reservoirs for the parent drug.[7]

-

pH: Erythromycin ethylsuccinate is highly susceptible to degradation in acidic environments (pH < 7).

-

Temperature: Elevated temperatures can accelerate the degradation process.

-

Moisture: As a hygroscopic substance, exposure to moisture can facilitate hydrolysis.

Sulfisoxazole Acetyl

Sulfisoxazole acetyl is a prodrug that is intentionally designed to be hydrolyzed to the active sulfisoxazole by digestive enzymes in the gastrointestinal tract.[5] Therefore, its primary "degradation" pathway in vivo is its conversion to the active moiety.

The acetyl group at the N1 position of the sulfonamide is cleaved to yield sulfisoxazole.

Sulfisoxazole acetyl should be stored in tight, light-resistant containers. For long-term stability in powder form, storage at -20°C is recommended.[6]

Experimental Protocols

Stability-Indicating HPLC Method for Erythromycin Ethylsuccinate

This protocol is adapted from a validated stability-indicating HPLC method for the assay of erythromycin ethylsuccinate in powder for oral suspension.

-

Column: X-Terra™ C₁₈ (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile (B52724) and 0.025 M ammonium (B1175870) dihydrogen phosphate (B84403) buffer (60:40, v/v), pH adjusted to 7.0

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

-

Injection Volume: 100 µL

-

Column Temperature: 70°C

-

Standard Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin Ethylsuccinate reference standard in a small volume of acetonitrile, and then dilute to the final volume with the mobile phase.

-

Sample Solution: For a powder for oral suspension, weigh a portion of the powder equivalent to 50 mg of Erythromycin Ethylsuccinate into a 100-mL volumetric flask. Add 20 mL of acetonitrile, sonicate for 5 minutes to dissolve, and then dilute to volume with the mobile phase.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C).

-

Photolytic Degradation: Expose the solid drug substance to UV light.

Stability-Indicating Method for Sulfisoxazole Acetyl (General Protocol)

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where both sulfisoxazole acetyl and its potential degradants have significant absorbance (e.g., around 254 nm).

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Standard and Sample Solutions: Prepare in a suitable solvent in which sulfisoxazole acetyl is soluble and stable, such as a mixture of the mobile phase or a high percentage of organic solvent.

Similar to the protocol for erythromycin ethylsuccinate, forced degradation studies should be performed to demonstrate the method's specificity.

-

Acid and Base Hydrolysis: Use appropriate concentrations of acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) with heating as necessary to induce degradation.

-

Oxidative Degradation: Use a suitable oxidizing agent like hydrogen peroxide.

-

Thermal and Photolytic Degradation: Expose the solid drug to heat and UV light.

The goal of these studies is to generate potential degradation products and ensure that the analytical method can separate them from the intact sulfisoxazole acetyl and from each other.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of erythromycin ethylsuccinate and sulfisoxazole acetyl. The quantitative data presented in the tables, along with the descriptions of their degradation pathways and the detailed experimental protocols, offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding and application of this information are essential for the development of robust, stable, and effective pharmaceutical products containing these active ingredients. Further research into the specific degradation kinetics of both compounds under a wider range of conditions would be beneficial for more precise shelf-life prediction and formulation optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. | Semantic Scholar [semanticscholar.org]

- 4. scribd.com [scribd.com]

- 5. Mechanism for the Degradation of Erythromycin A and Erythromycin A 2‘-Ethyl Succinate in Acidic Aqueous Solution [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Landscape of Bacterial Resistance to Erythromycin and Sulfisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates a profound understanding of the genetic mechanisms that underpin bacterial survival in the face of antibiotic onslaught. This technical guide provides an in-depth exploration of the genetic basis of bacterial resistance to two clinically important antibiotics: erythromycin (B1671065), a macrolide, and sulfisoxazole (B1682709), a sulfonamide. By elucidating the core resistance strategies employed by bacteria, from target modification and active efflux to enzymatic inactivation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to devise novel therapeutic interventions and surveillance strategies. The guide details the prevalent resistance genes, their mechanisms of action, and the mobile genetic elements that facilitate their dissemination. Furthermore, it offers comprehensive experimental protocols for the identification and characterization of these resistance determinants, alongside visual representations of key pathways and workflows to facilitate comprehension.

I. Genetic Basis of Erythromycin Resistance

Erythromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Bacterial resistance to erythromycin is primarily mediated by three distinct mechanisms: target site modification, active efflux of the antibiotic, and enzymatic inactivation of the drug.[2][3]

Target Site Modification

The most common mechanism of high-level resistance to erythromycin involves the modification of its ribosomal target. This is primarily achieved through the enzymatic methylation of an adenine (B156593) residue (A2058) in the 23S rRNA, a component of the 50S ribosomal subunit.[4][5] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[1][2] This methylation is catalyzed by rRNA methyltransferases encoded by the erm (erythromycin ribosome methylase) genes.[6][7]

Several classes of erm genes have been identified, with erm(A), erm(B), and erm(C) being the most prevalent in clinical isolates.[2] The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB) in the presence of a macrolide inducer.[3]

Mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site, though this mechanism is less common than erm-mediated methylation.[5]

Active Efflux

A second major mechanism of erythromycin resistance is the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps, which are membrane-associated protein complexes. This mechanism typically confers low- to moderate-level resistance to 14- and 15-membered macrolides, known as the M phenotype.[8]

The most well-characterized efflux pumps associated with erythromycin resistance are encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.[5] The mef genes, such as mef(A) and mef(E), encode a major facilitator superfamily (MFS) transporter.[6][8] The msr genes, like msr(A), encode an ATP-binding cassette (ABC) transporter.[4]

Enzymatic Inactivation

A less common mechanism of erythromycin resistance involves the enzymatic modification and inactivation of the antibiotic molecule itself. This can occur through two main pathways:

-

Hydrolysis: Esterases, encoded by ere genes, can hydrolyze the macrolactone ring of erythromycin, rendering it inactive.[4]

-

Phosphorylation: Macrolide phosphotransferases, encoded by mph genes, can inactivate erythromycin by adding a phosphate (B84403) group.[2]

Dissemination of Resistance Genes

The genes conferring resistance to erythromycin are often located on mobile genetic elements (MGEs) such as plasmids and transposons.[8][9][10][11] This facilitates their horizontal transfer between different bacterial species and strains, contributing significantly to the rapid spread of resistance. For instance, erm(B) and mef(A) have been found on conjugative transposons like Tn1545 and Tn1207.3, respectively.[4][9]

II. Genetic Basis of Sulfisoxazole Resistance

Sulfisoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a crucial precursor for nucleotide synthesis.[12][13] Bacterial resistance to sulfisoxazole is primarily achieved through two mechanisms: acquisition of a resistant target enzyme and mutations in the chromosomal target enzyme gene.[13][14]

Acquisition of Resistant Dihydropteroate Synthase

The predominant mechanism of sulfonamide resistance is the acquisition of genes that encode a variant of the DHPS enzyme with a significantly lower affinity for sulfonamides, while still retaining its function in the folate synthesis pathway.[13][15] These resistance genes are known as sul genes.

Three main sul genes have been widely identified:

-

sul1 : Often associated with class 1 integrons, which are genetic elements that can capture and express resistance gene cassettes.[16][17]

-

sul2 : Frequently located on small, non-conjugative plasmids or large, transmissible plasmids.[13]

-

sul3 : A more recently discovered gene, also found on mobile genetic elements.[18]

-

sul4 : A newly identified sulfonamide resistance gene.[19]

These sul genes are often found on plasmids and transposons, which facilitates their horizontal transfer among bacterial populations.[11][20]

Chromosomal Mutations

Resistance to sulfisoxazole can also arise from mutations in the chromosomal gene encoding the native DHPS, known as folP.[12][21] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides.[12] However, this mechanism is generally less common in clinical isolates compared to the acquisition of sul genes.[13]

III. Quantitative Data on Resistance

The prevalence of resistance genes and the corresponding minimum inhibitory concentrations (MICs) of erythromycin and sulfisoxazole can vary significantly depending on the bacterial species, geographical location, and clinical setting. The following tables summarize representative quantitative data found in the literature.

Table 1: Prevalence and MICs for Erythromycin Resistance Mechanisms

| Resistance Mechanism | Associated Genes | Phenotype | Typical Erythromycin MIC Range (μg/mL) | Prevalence in Resistant Isolates |

| Target Site Modification | erm(A), erm(B), erm(C), erm(TR) | MLSB | 64 to >256[4][22] | 20% - 58.06% in S. pneumoniae[12][23] |

| Active Efflux | mef(A), mef(E), msr(A) | M | 4 to 32[4][12] | 16.13% - 67% in S. pneumoniae and oral bacteria[4][12] |

| Enzymatic Inactivation | ere, mph | - | Variable | Less common in clinical isolates |

Table 2: Prevalence of Sulfisoxazole Resistance Genes

| Resistance Gene | Prevalence in Sulfonamide-Resistant E. coli | Prevalence in Sulfonamide-Resistant Shigella flexneri |

| sul1 | 23% - 81%[24][25] | 13.7%[26] |

| sul2 | 48% - 77.9%[24][26] | 48.0%[26] |

| sul3 | 2.29% - 5.5%[24][27] | Not detected[26] |

IV. Experimental Protocols

The identification and characterization of antibiotic resistance genes are crucial for surveillance and research. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.

Materials:

-

Bacterial isolate

-

Mueller-Hinton broth (or other appropriate growth medium)[14]

-

96-well microtiter plates[28]

-

Serial dilutions of erythromycin and sulfisoxazole

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)[14]

-

Incubator

Protocol:

-

Prepare serial two-fold dilutions of erythromycin and sulfisoxazole in Mueller-Hinton broth in the wells of a 96-well microtiter plate.[14]

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[14]

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.[14]

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[15]

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and sensitive method for detecting the presence of specific resistance genes.

Materials:

-

Bacterial genomic DNA extract

-

Gene-specific primers for erm, mef, and sul genes

-

Taq DNA polymerase[17]

-

Deoxynucleoside triphosphates (dNTPs)[29]

-

PCR buffer[29]

-

Thermocycler[17]

-

Agarose (B213101) gel electrophoresis equipment[17]

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the bacterial culture.

-

PCR Reaction Setup: In a PCR tube, combine the following reagents: PCR-grade water, PCR buffer, dNTPs, forward primer, reverse primer, Taq DNA polymerase, and the extracted genomic DNA (template).[19]

-

Thermocycling: Place the PCR tubes in a thermocycler and perform the following cycles:

-

Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).[17]

-

Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.[19]

Identification of Resistance Genes by DNA Microarray

DNA microarrays allow for the simultaneous detection of a large number of resistance genes.

Materials:

-

Bacterial genomic DNA extract

-

DNA microarray slide with spotted oligonucleotide probes for various resistance genes[13][30]

-

Labeling reagents (e.g., fluorescent dyes)[13]

-

Hybridization solution and chamber[13]

-

Wash buffers

-

Microarray scanner[13]

-

Data analysis software

Protocol:

-

DNA Extraction and Labeling: Isolate genomic DNA from the bacterial culture and label it with a fluorescent dye.[13]

-

Hybridization: Apply the labeled DNA to the microarray slide in a hybridization chamber and incubate overnight at a specific temperature (e.g., 65°C) to allow the labeled DNA to bind to complementary probes on the array.[13]

-

Washing: Wash the slide to remove any unbound labeled DNA.

-

Scanning: Scan the microarray slide using a laser scanner to detect the fluorescent signals.[13]

-

Data Analysis: Analyze the scanned image using specialized software. The intensity of the fluorescence at each spot corresponds to the amount of labeled DNA that has hybridized to the probe, indicating the presence and relative abundance of the corresponding resistance gene.[31]

Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS provides a comprehensive view of the bacterial genome, allowing for the identification of all known resistance genes, as well as the discovery of novel resistance mechanisms.

Materials:

-

High-quality bacterial genomic DNA

-

Next-generation sequencing (NGS) platform (e.g., Illumina, Nanopore)[32]

-

Library preparation kit

-

Bioinformatics software for data analysis (e.g., ResFinder)[32]

Protocol:

-

DNA Extraction: Isolate high-purity, high-molecular-weight genomic DNA from the bacterial culture.

-

Library Preparation: Prepare a DNA library for sequencing according to the manufacturer's protocol for the chosen NGS platform. This typically involves fragmenting the DNA, adding adapters, and amplifying the library.

-

Sequencing: Sequence the prepared library on the NGS platform to generate raw sequencing reads.[33]

-

Data Analysis:

V. Visualizations of Pathways and Workflows

To further clarify the complex processes involved in bacterial resistance, the following diagrams have been generated using the DOT language.

Caption: Mechanisms of bacterial resistance to erythromycin.

Caption: Mechanisms of bacterial resistance to sulfisoxazole.

Caption: Experimental workflow for resistance gene identification.

Conclusion

The genetic basis of bacterial resistance to erythromycin and sulfisoxazole is multifaceted, involving a diverse array of genes and mechanisms that are often mobilized and disseminated through horizontal gene transfer. A thorough understanding of these genetic determinants is paramount for the development of effective strategies to combat antimicrobial resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and monitor the evolution and spread of resistance. Continued surveillance and research into the intricate molecular interplay of resistance are essential to stay ahead in the ongoing battle against drug-resistant bacteria.

References

- 1. food.dtu.dk [food.dtu.dk]

- 2. Erythromycin Resistance Genes in Group A Streptococci in Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Antimicrobial Resistance, Virulence Genes, Phylogroups, and Biofilm Formation of Escherichia coli Isolated From Intensive Farming and Free-Range Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 6. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Cloning and Characterization of Antibiotic Resistance Genes from the Chicken Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Precision bacterial immunotherapy: an integrated mechanistic taxonomy and translational roadmap against antimicrobial resistance [frontiersin.org]

- 12. mjima.org [mjima.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. genscript.com [genscript.com]

- 17. Standard PCR Protocol [sigmaaldrich.com]

- 18. DNA Microarray-based ARGs Analysis - CD Genomics [cd-genomics.com]

- 19. bosterbio.com [bosterbio.com]

- 20. alliedacademies.org [alliedacademies.org]

- 21. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Prevalence of Erythromycin Resistance Genes in Gram-Positive and Gram-Negative Bacteria From Secondary Infections [ajcmi.umsha.ac.ir]

- 24. Sulfonamide Resistance Genes (sul) M in Extended Spectrum Beta Lactamase (ESBL) and Non-ESBL Producing Escherichia coli Isolated From Iranian Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. brieflands.com [brieflands.com]

- 28. journals.asm.org [journals.asm.org]

- 29. asm.org [asm.org]

- 30. DNA Microarray for Genotyping Antibiotic Resistance Determinants in Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of a DNA Microarray to Detect Antimicrobial Resistance Genes Identified in the National Center for Biotechnology Information Database - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

Initial Studies on the Efficacy of Erythromycin/Sulfisoxazole for Pediatric Otitis Media: A Technical Guide

This technical guide provides an in-depth analysis of the initial studies investigating the efficacy of the erythromycin (B1671065)/sulfisoxazole (B1682709) combination for the treatment of pediatric acute otitis media (AOM). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental protocols, and the underlying mechanisms of action.

Introduction

Acute otitis media is a prevalent inflammatory disease of the middle ear, particularly affecting infants and young children. The primary pathogens responsible for AOM include Streptococcus pneumoniae and Haemophilus influenzae. The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, was developed to provide broad-spectrum coverage against these key bacterial agents. This guide focuses on the foundational clinical trials that evaluated the efficacy and safety of this combination therapy in the pediatric population.

Mechanism of Action

The synergistic effect of erythromycin and sulfisoxazole stems from their distinct mechanisms of action, which target different essential pathways in bacterial cells.

-

Erythromycin: This macrolide antibiotic acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of transfer RNA (tRNA) and halting the elongation of the polypeptide chain.[1][2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication.[1]

-

Sulfisoxazole: As a sulfonamide, sulfisoxazole interferes with the synthesis of folic acid, a crucial nutrient for bacterial DNA and protein synthesis.[4] It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[4][5] By blocking this step, sulfisoxazole prevents the formation of functional folic acid, leading to a bacteriostatic effect.[4]

The combination of these two agents provides a broader spectrum of activity, particularly against H. influenzae, including strains that may be resistant to other antibiotics.

Signaling Pathway of Drug Action

References

- 1. Erythromycin-sulfisoxazole vs amoxicillin in the treatment of acute otitis media in children. A double-blind, multiple-dose comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. ERYTHROMYCIN ETHYLSUCCINATE AND SULFISOXAZOLE ACETYL FOR ORAL SUSPENSION, USP [dailymed.nlm.nih.gov]

- 4. [Acute otitis media in children: a randomized and open clinical trial of the efficacy of 2 major antibiotics (erythromycin ethylsuccinate/acetyl sulfafurazole vs amoxicillin/clavulanic acid)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicenter, randomized, double-blind comparison of erythromycin estolate versus amoxicillin for the treatment of acute otitis media in children. AOM Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Structure and Function: An In-depth Technical Guide to the Structural Activity Relationships of Erythromycin and Sulfisoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the chemical structure and biological activity of two vital classes of antibiotics: erythromycin (B1671065) and sulfisoxazole (B1682709) analogs. Understanding these structural activity relationships (SAR) is paramount for the rational design of new, more potent derivatives to combat the ever-growing threat of antibiotic resistance. This document provides a comprehensive overview of key structural modifications, quantitative activity data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in this critical endeavor.

Section 1: Structural Activity Relationship of Erythromycin Analogs

Erythromycin, a macrolide antibiotic, has been a clinical workhorse for decades. Its complex structure, featuring a 14-membered macrocyclic lactone ring glycosidically linked to two sugar moieties, L-cladinose and D-desosamine, offers multiple sites for chemical modification. The antibacterial efficacy of erythromycin analogs is profoundly influenced by substitutions at these key positions.

Key Structural Modifications and Their Impact on Activity

The primary mechanism of action for erythromycin and its analogs is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Modifications to the erythromycin scaffold are aimed at enhancing binding affinity, improving the pharmacokinetic profile, and overcoming resistance mechanisms.

-

The Macrolide Ring: The 14-membered lactone ring is the core scaffold essential for antibacterial activity. Alterations to the ring size or conformation generally lead to a loss of activity.

-

3-O-Cladinosyl Moiety: The cladinose (B132029) sugar at the C-3 position is crucial for the activity of erythromycin A. However, its removal and replacement with a keto group led to the development of a new class of macrolides called ketolides .[3][4] Ketolides, such as telithromycin, exhibit potent activity against macrolide-resistant strains.[5] Further modifications at this position, such as the introduction of acyl groups to create acylides , have also yielded compounds with significant antibacterial potency.[6]

-

4''-O-Acyl and Carbamate (B1207046) Derivatives: Modifications at the 4''-hydroxyl group of the cladinose sugar have been extensively explored. The introduction of acyl or carbamate groups can enhance activity against certain bacterial strains.[7]

-

6-O-Methylation (Clarithromycin): The methylation of the 6-hydroxyl group of erythromycin A yields clarithromycin, a derivative with improved acid stability and an enhanced antibacterial spectrum.

-

9-Oxime and 11,12-Cyclic Carbamates: Modifications at the C-9 and C-11/C-12 positions have been instrumental in developing advanced analogs. The formation of 9-oximes and 11,12-cyclic carbamates are key features in many potent ketolides.[8]

Quantitative Data: In Vitro Antibacterial Activity of Erythromycin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected erythromycin analogs against various bacterial strains, providing a quantitative comparison of their antibacterial potency.

| Compound | Modification | S. aureus (Susceptible) | S. aureus (Resistant) | S. pneumoniae (Susceptible) | S. pneumoniae (Resistant) | H. influenzae | Reference |

| Erythromycin A | - | 0.25 | >128 | 0.015 | 16 | 4 | [8] |

| Clarithromycin | 6-O-Methyl | 0.12 | 64 | 0.015 | 4 | 2 | [5] |

| Azithromycin | 15-membered azalide | 0.5 | 32 | 0.03 | 2 | 0.5 | [8] |

| Telithromycin | Ketolide | 0.12 | 0.5 | 0.008 | 0.25 | 2 | [5] |

| Cethromycin | Ketolide | 0.06 | 0.25 | 0.004 | 0.12 | 1 | [9] |

| Solithromycin | Ketolide | 0.12 | 0.5 | ≤0.008 | 0.25 | 0.5 | [9] |

| TEA0777 | 3-O-Acylide | 0.1 | 0.78 | 0.025 | 0.39 | 1.56 | [6] |

MIC values are presented in µg/mL.

Section 2: Structural Activity Relationship of Sulfisoxazole Analogs

Sulfonamides, the first class of synthetic antibacterial agents, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[10] Their structural similarity to para-aminobenzoic acid (PABA) allows them to block the synthesis of folic acid, a vital component for bacterial growth.[11] Sulfisoxazole is a representative member of this class, and its analogs have been synthesized to improve efficacy and pharmacokinetic properties.

Key Structural Features for Antibacterial Activity

The antibacterial activity of sulfonamides is governed by several key structural requirements:

-

Sulfanilamide Skeleton: The core p-aminobenzenesulfonamide structure is the minimum requirement for antibacterial activity.[12]

-

Para-Amino Group: A free amino group at the para-position (N-4) is essential for activity. This group can be modified to create prodrugs that are metabolized in vivo to release the active amine.

-

Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is critical. The sulfur atom must be directly attached to the benzene (B151609) ring.

-

N-1 Substitution: The nature of the substituent on the amide nitrogen (N-1) significantly influences the drug's potency, solubility, and pharmacokinetic profile. Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[13]

Quantitative Data: In Vitro Antibacterial Activity of Sulfisoxazole Analogs

The following table presents the MIC values for a series of sulfisoxazole analogs, demonstrating the impact of N-1 substitution on their antibacterial activity against Escherichia coli.

| Compound | N-1 Substituent | MIC (µg/mL) against E. coli | Reference |

| Sulfanilamide | -H | 128 | [14] |

| Sulfisoxazole | 3,4-dimethylisoxazole | 32 | [15] |

| Sulfamethoxazole | 5-methyl-3-isoxazole | 16 | [15] |

| Sulfadiazine | Pyrimidine | 8 | [16] |

| Sulfathiazole | Thiazole | 16 | [16] |

| Sulfapyridine | Pyridine (B92270) | 64 | [16] |

| Sulfaguanidine | Guanidine | >256 | [13] |

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of erythromycin and sulfisoxazole analogs.

Synthesis of Erythromycin Analogs

General Procedure for the Synthesis of 3-O-Acyl Erythromycin Derivatives (Acylides): [6]

-

Protection of Hydroxyl Groups: To a solution of erythromycin A in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., triethylsilyl chloride) and a base (e.g., imidazole) at 0 °C. Stir the mixture at room temperature until the protection of the 2'- and 4''-hydroxyl groups is complete, as monitored by thin-layer chromatography (TLC).

-

Removal of Cladinose: The protected erythromycin is then treated with an acid (e.g., dilute HCl) in an aqueous organic solvent mixture (e.g., acetonitrile/water) to selectively hydrolyze the glycosidic bond of the L-cladinose sugar at the C-3 position.

-

Acylation of the 3-Hydroxyl Group: The resulting 3-hydroxy derivative is acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to introduce the desired acyl group at the C-3 position.

-

Deprotection: The protecting groups on the 2'- and 4''-hydroxyl groups are removed using a suitable deprotection agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers).

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane). The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of 11,12-Cyclic Carbamate Ketolides: [8]

-

Formation of 11,12-Cyclic Carbamate: The 11,12-diol of a suitable erythromycin derivative (e.g., 3-decladinosyl-6-O-methylerythromycin) is reacted with a carbonylating agent such as carbonyldiimidazole in an aprotic solvent (e.g., tetrahydrofuran) to form the 11,12-cyclic carbonate.

-

Oxidation of 9-Hydroxyl Group: The C-9 hydroxyl group is then oxidized to a ketone using an oxidizing agent like N-chlorosuccinimide/dimethyl sulfide (B99878) complex or Dess-Martin periodinane.

-

Introduction of Side Chain: The desired side chain is typically introduced at the N-11 position of a precursor containing a suitable leaving group.

-

Purification and Characterization: The final ketolide is purified by chromatography and characterized by spectroscopic techniques.

Synthesis of Sulfisoxazole Analogs

General Procedure for the Synthesis of N1-Substituted Sulfonamides: [13][17]

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid in excess at a controlled temperature to yield p-acetamidobenzenesulfonyl chloride.

-

Condensation with Amines: The p-acetamidobenzenesulfonyl chloride is then reacted with the desired amine (e.g., an amino-substituted heterocycle for N1-heterocyclic derivatives) in the presence of a base like pyridine to form the N1-substituted acetamidosulfonamide.

-

Hydrolysis of the Acetyl Group: The acetyl protecting group on the N-4 amino group is removed by acid or base-catalyzed hydrolysis to yield the final N1-substituted sulfonamide.

-

Purification and Characterization: The product is purified by recrystallization from a suitable solvent (e.g., ethanol/water). The structure and purity are confirmed by melting point determination, IR, 1H NMR, and elemental analysis.

Antibacterial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared from a fresh culture grown on an appropriate agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of two-fold dilutions of the antibiotic is then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included. The plates are incubated at 35-37 °C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Section 4: Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action for erythromycin and sulfisoxazole.

Erythromycin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Erythromycin binds to the 50S ribosomal subunit, blocking the exit of the nascent polypeptide chain.

Sulfisoxazole's Mechanism of Action: Inhibition of Folate Synthesis

References

- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 2. Erythromycin | PPTX [slideshare.net]

- 3. drugs.com [drugs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationships of ketolides vs. macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of acylides (3-O-acyl-erythromycin derivatives): a novel class of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. microbenotes.com [microbenotes.com]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 12. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. A SAR-based mechanistic study on the combined toxicities of sulfonamides and quorum sensing inhibitors on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

Preclinical Toxicology of Erythromycin/Sulfisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of the erythromycin (B1671065) and sulfisoxazole (B1682709) combination, a therapy historically used for bacterial infections. This document synthesizes available data on the safety profile of this combination, detailing experimental protocols for key toxicological assessments and presenting quantitative data in a structured format. The information herein is intended to support research, drug development, and safety assessment activities.

Executive Summary

The combination of erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, has demonstrated synergistic antibacterial activity. Preclinical toxicology studies are essential to characterize the safety profile of this combination and to identify potential target organs for toxicity. This guide summarizes the findings from acute, subchronic, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity for the individual components and, where available, the combination. While comprehensive preclinical data for the specific combination is limited in publicly available literature, this guide extrapolates from studies on the individual active pharmaceutical ingredients and outlines the standard methodologies for such toxicological evaluations.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure.

Data Summary

Limited specific acute toxicity data for the erythromycin/sulfisoxazole combination is available. However, a product monograph for a combination product (Pediazole®) states that in acute toxicity studies, the combination was found to be non-toxic via the oral route in mice, rats, and dogs at the maximal attainable dosages. Consequently, LD50 values were not determined.

For the individual components:

| Species | Route of Administration | Test Substance | LD50 (mg/kg) | Reference |

| Mouse | Oral | Sulfisoxazole | 5700 ± 235 | [1](--INVALID-LINK--) |

| Rat | Oral | Sulfisoxazole | >10,000 | [1](--INVALID-LINK--) |

| Rabbit | Oral | Sulfisoxazole | >2000 | [1](--INVALID-LINK--) |

No specific LD50 values for erythromycin administered orally in common preclinical species were found in the reviewed literature.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is typically evaluated using a standardized protocol, such as the OECD Guideline 423 (Acute Toxic Class Method).[2](--INVALID-LINK--)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.[2](--INVALID-LINK--)

Procedure:

-

Dosing: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[2](--INVALID-LINK--)

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2](--INVALID-LINK--)

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality occurs, the dose for the next group is lowered. If no mortality is observed, the dose is increased. This continues until the dose causing mortality or no effect at the highest dose is identified.[2](--INVALID-LINK--)

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Workflow for Acute Oral Toxicity Study (OECD 423)

Caption: Workflow of the OECD 423 acute toxic class method.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.

Data Summary

Experimental Protocol: Subchronic Oral Toxicity Study in Rodents (OECD 408)

This study is designed to characterize the toxicological profile of a substance following 90 days of repeated oral administration.[4](--INVALID-LINK--)

Objective: To determine the no-observed-adverse-effect level (NOAEL) and to identify target organs of toxicity.[4](--INVALID-LINK--)

Test Animals: Typically rats. At least 10 males and 10 females per group.[4](--INVALID-LINK--)

Procedure:

-

Dose Groups: At least three dose levels of the test substance and a control group.[4](--INVALID-LINK--)

-

Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.[4](--INVALID-LINK--)

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Pathology: Gross necropsy and histopathological examination of organs and tissues.

Workflow for Subchronic Oral Toxicity Study

Caption: General workflow for a 90-day subchronic oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA, which can lead to mutations or cancer.

Data Summary

There are no specific genotoxicity studies available for the this compound combination. For the individual components, mutagenicity studies conducted with erythromycin did not show any genotoxic potential.[2](--INVALID-LINK--) Sulfisoxazole was not observed to be mutagenic in E. coli Sd-4-73 in the absence of metabolic activation.[5](--INVALID-LINK--)

Experimental Protocols

A standard battery of genotoxicity tests includes an assessment of gene mutation in bacteria (Ames test), and an in vitro and in vivo test for chromosomal damage.

Objective: To detect gene mutations induced by the test substance.[6](--INVALID-LINK--)

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[6](--INVALID-LINK--)

Procedure:

-

Exposure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the control.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[7](--INVALID-LINK--)

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8](--INVALID-LINK--)

Procedure:

-

Treatment: Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.

-